2,4-Dimethylthiophene-3-sulfonamide
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Overview
Description
2,4-Dimethylthiophene-3-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides have been extensively studied for their antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . The presence of the thiophene ring in this compound adds to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiophene-3-sulfonamide typically involves the sulfonylation of 2,4-dimethylthiophene with sulfonyl chloride in the presence of a base. This method is effective due to the nucleophilic attack by ammonia, primary, or secondary amines on sulfonyl chlorides . The reaction conditions often include the use of organic or inorganic bases to facilitate the reaction .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves the Gewald reaction, Paal–Knorr synthesis, and other condensation reactions . These methods are scalable and efficient, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, with reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2,4-Dimethylthiophene-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Thiophene: A five-membered heteroaromatic compound with a sulfur atom.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2,4-Dimethylthiophene-3-sulfonamide stands out due to the presence of both the thiophene ring and the sulfonamide group, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C6H9NO2S2 |
---|---|
Molecular Weight |
191.3 g/mol |
IUPAC Name |
2,4-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) |
InChI Key |
WICSALYSMRRIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1S(=O)(=O)N)C |
Origin of Product |
United States |
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